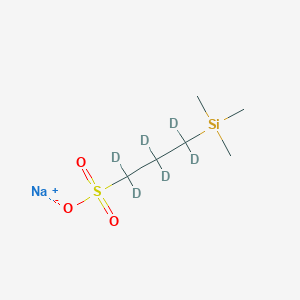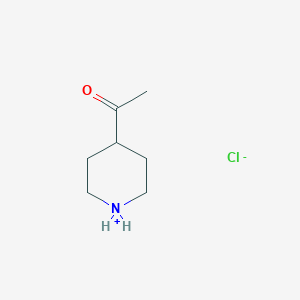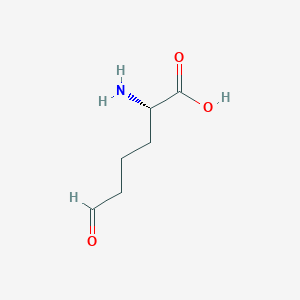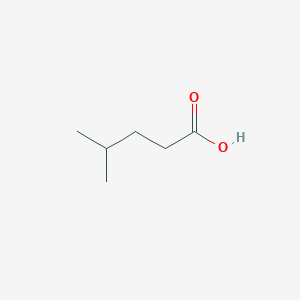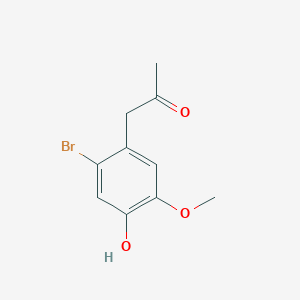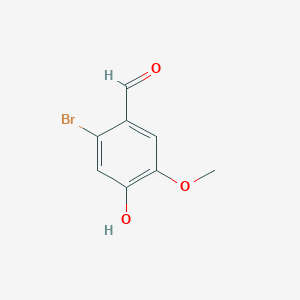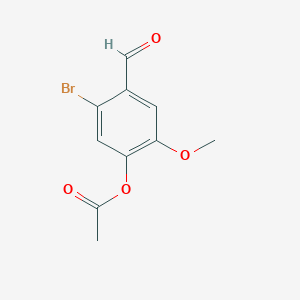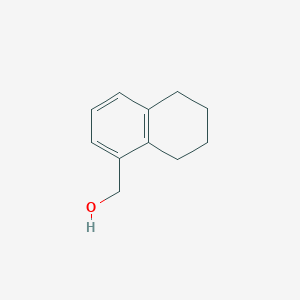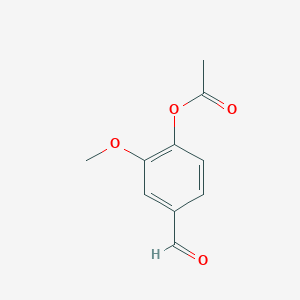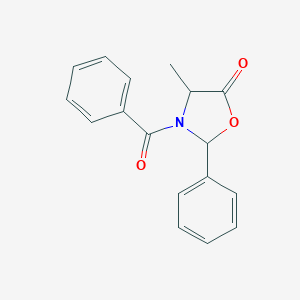
3-苯甲酰-4-甲基-2-苯基-1,3-噁唑烷-5-酮
描述
3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one is a versatile chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the oxazolidinone class, characterized by a five-membered ring containing oxygen and nitrogen atoms. The presence of benzoyl, methyl, and phenyl groups further enhances its chemical reactivity and potential for diverse applications.
科学研究应用
3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one finds applications across diverse scientific research fields due to its unique properties:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research explores its potential as a pharmacophore in drug discovery, particularly for developing new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one typically involves the alkylation of amino acid-derived oxazolidinones. One common method includes the reaction of (2R,4S)-3-benzoyl-4-benzyl-2-phenyloxazolidin-5-one with diphenylmethyl bromoacetate. This reaction proceeds with high diastereoselectivity, and the resulting product is hydrolyzed to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for 3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
化学反应分析
Types of Reactions
3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.
Substitution: The presence of benzoyl and phenyl groups allows for substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
作用机制
The mechanism of action of 3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with metal ions, facilitating various chemical reactions. Additionally, its ability to undergo substitution and oxidation reactions enables it to modulate biological pathways, making it a potential candidate for therapeutic applications .
相似化合物的比较
Similar Compounds
4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one: This compound shares structural similarities with 3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one but differs in the presence of a pyrazolinone ring instead of an oxazolidinone ring.
3-Benzoyl-4-benzyl-2-phenyloxazolidin-5-one: Another closely related compound, differing in the substitution pattern on the oxazolidinone ring.
Uniqueness
3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one stands out due to its specific substitution pattern, which imparts unique reactivity and stability. Its ability to form stable metal complexes and undergo diverse chemical reactions makes it a valuable compound for various scientific applications.
属性
IUPAC Name |
3-benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-17(20)21-16(14-10-6-3-7-11-14)18(12)15(19)13-8-4-2-5-9-13/h2-12,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBOGYZALFWLOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


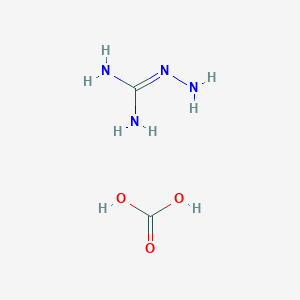
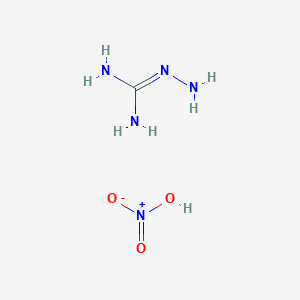
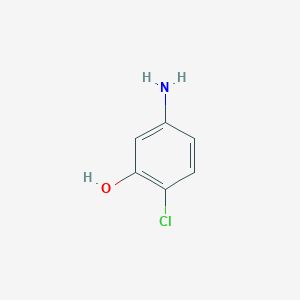

![(4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B42363.png)
